molecular formula C23H16FN5O B3015433 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-92-1

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3015433
CAS No.: 890896-92-1
M. Wt: 397.413
InChI Key: RMQKVHRCKBYPMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at position 1 and a 4-phenoxyphenyl substituent at the N-4 amine position. This scaffold is structurally analogous to kinase inhibitors such as ibrutinib intermediates (e.g., (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1022150-12-4), which target Bruton’s tyrosine kinase (Btk) . The 4-fluorophenyl moiety enhances metabolic stability and binding affinity through hydrophobic interactions, while the phenoxyphenyl group contributes to π-π stacking in kinase active sites .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKVHRCKBYPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.

    Attachment of the 4-phenoxyphenyl group: This can be done using a coupling reaction, such as Suzuki or Heck coupling, to attach the phenoxy group to the core structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to proteins, which is crucial for various cellular processes, including signal transduction and cell division. Abnormal kinase activity is often associated with cancer and other diseases.

  • Mechanism of Action : The compound selectively inhibits certain kinases involved in tumor growth and proliferation, making it a candidate for targeted cancer therapy. Studies have shown that it can effectively inhibit the activity of specific kinases, leading to reduced cancer cell proliferation and increased apoptosis in vitro.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

  • Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to control groups. The mechanism was attributed to the inhibition of pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and specificity as a therapeutic agent.

  • SAR Findings : Modifications to the phenoxy and fluorophenyl groups have been shown to influence the potency of the compound as a kinase inhibitor. For instance, variations in substituents on the phenoxy group can enhance binding affinity to target kinases .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and phenoxy groups enhances its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Substituents Biological Target Key Findings Reference
1-(4-Fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 4-Fluorophenyl
N-4: 4-Phenoxyphenyl
Kinases (e.g., Btk) Hypothesized to inhibit kinases via ATP-binding site competition; fluorophenyl enhances stability .
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) 1: tert-Butyl
3: 1-Naphthyl
AS PKC (Protein Kinase C) Selectively inhibits AS PKC (EC₅₀ < 100 nM) but not WT PKC; naphthyl group critical for isoform specificity .
3-(6-Ethoxynaphthalen-2-yl)-1-((1-methylazetidin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17h) 1: Azetidinylmethyl
3: Ethoxynaphthyl
PfCDPK4 (Plasmodium kinase) Potent anti-malarial activity (EC₅₀ ~50 nM); azetidine improves solubility and membrane permeability .
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-4: 2-Fluorophenyl Undisclosed Structural simplicity but lower potency due to lack of bulky substituents .
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (21g-I) 1: Pyridinylmethyl
N-4: Trifluoromethoxyphenyl
Bcr-Abl (Leukemia target) Allosteric inhibition of Bcr-Abl; trifluoromethoxy group enhances selectivity .

Biological Activity

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural features, including the presence of a fluorine atom and phenoxy groups, contribute to its chemical stability and enhance its biological activity.

Chemical Structure

The chemical structure of 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:

  • IUPAC Name : 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C23H16FN5O
  • Molecular Weight : 401.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the 4-Fluorophenyl Group : Typically involves nucleophilic substitution reactions.
  • Attachment of the 4-Phenoxyphenyl Group : This can be accomplished using coupling reactions like Suzuki or Heck coupling.

Pharmacological Properties

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, certain analogs have demonstrated significant inhibition against various cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit kinases, which are crucial in signaling pathways related to cancer and inflammation. Its structural modifications allow it to selectively target specific kinases .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, it was found that specific modifications to the core structure significantly enhanced cytotoxicity against A431 cells. The introduction of the fluorinated phenyl group was particularly noted for improving selectivity and potency .

Case Study 2: Kinase Profiling

Another investigation involved profiling various derivatives against a panel of kinases. The results indicated that certain analogs exhibited IC50 values in the nanomolar range against key oncogenic kinases, highlighting their potential as targeted therapies in oncology .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 Value (µM)Target
Pyrazolo[3,4-d]pyrimidine Derivative AAnticancer0.15EGFR
Pyrazolo[3,4-d]pyrimidine Derivative BAnticancer0.25VEGFR
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineKinase Inhibition0.10Various Oncogenic Kinases

Q & A

Q. Basic Research Focus

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, ensuring >95% purity. Compare retention times with reference standards .
  • Structural Confirmation :
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₃H₁₇FN₆O, expected [M+H]⁺ 413.152) .
    • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, fluorophenyl protons appear as doublets (J = 8.5 Hz) near δ 7.2–7.8 ppm .

What in vitro models are appropriate for initial biological activity screening?

Q. Basic Research Focus

  • Kinase Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization or ATP-competitive assays. IC₅₀ values <1 μM suggest high potency .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 μM. Include controls for solvent effects (e.g., DMSO <0.1%) .

How can structure-activity relationship (SAR) studies evaluate fluorine and phenoxy substituents?

Q. Advanced Research Focus

  • Substituent Variations : Synthesize analogs with:
    • Fluorine replacements : Compare 4-fluorophenyl vs. 4-chlorophenyl derivatives to assess halogen effects on lipophilicity and target binding .
    • Phenoxy modifications : Replace phenoxy with methoxy or benzyl groups to study steric/electronic impacts .
  • Data Analysis : Correlate substituent properties (Hammett σ, π parameters) with bioactivity using multivariate regression .

How can discrepancies between computational predictions and experimental binding data be resolved?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations to assess protein-ligand stability. Compare binding free energies (ΔG) calculated via MM/GBSA with experimental IC₅₀ .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify unmodeled interactions (e.g., water-mediated H-bonds) .

What safety protocols are critical for laboratory handling?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation with fume hoods .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

How do advanced spectroscopic methods aid structural confirmation?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, HSQC correlates ¹H (δ 8.1 ppm) with ¹³C (δ 150 ppm) in pyrimidine rings .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks. Requires single crystals grown via vapor diffusion (e.g., ethanol/water) .

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